2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
“2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the formula C14H21Cl2NO . It is stored in a dry room at room temperature .
Molecular Structure Analysis
The molecular weight of “this compound” is 290.23 . The exact structure is not provided in the sources I found.Physical and Chemical Properties Analysis
This compound is stored in a dry room at room temperature . Other specific physical and chemical properties are not mentioned in the sources I found.Scientific Research Applications
Synthesis and Molecular Structure
Research has shown that compounds similar to 2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride can be synthesized for detailed molecular structure analysis. For instance, a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, was synthesized and its crystal and molecular structure were studied, highlighting the compound's potential in crystallography and molecular design (Khan et al., 2013).
Molecular and Crystal Structures
The molecular and crystal structures of derivatives of piperidine, like 1-methyl-2-Oxo-3-acetoxy-4-hydroxy-4-(Phenyl)piperidine, have been determined. This shows the interest in understanding the structural aspects of piperidine derivatives for applications in crystallography and materials science (Kuleshova & Khrustalev, 2000).
Impurity Analysis in Pharmaceutical Compounds
Studies have been conducted on identifying and quantifying impurities in cloperastine hydrochloride, a piperidine derivative, which underscores the importance of piperidine derivatives in pharmaceutical quality control and drug synthesis (Liu et al., 2020).
Synthesis and Characterization for Antibacterial and Antifungal Activities
Piperidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This highlights their potential application in developing new antimicrobial agents (Fuloria et al., 2009).
Properties
IUPAC Name |
2-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-11-5-6-14(13(15)10-11)17-9-7-12-4-2-3-8-16-12;/h5-6,10,12,16H,2-4,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPKYLLJXLJEFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2CCCCN2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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